1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
Overview
Description
1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is a complex organic compound that features a furan ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the pyridine and piperazine rings through various coupling reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the success of these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield different alcohols or amines.
Scientific Research Applications
1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]methanol
- 1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]propane
Uniqueness
1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[3-[[[2-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-18(28)26-11-13-27(14-12-26)23-20(7-4-10-25-23)17-24-16-19-6-2-3-8-21(19)22-9-5-15-29-22/h2-10,15,24H,11-14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXKOXUITSOYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=CC=C3C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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